molecular formula C29H50S2 B579578 (5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] CAS No. 17690-27-6

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]

Cat. No.: B579578
CAS No.: 17690-27-6
M. Wt: 462.839
InChI Key: JDSZAEGZNJDHFY-CCDATYBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] is a synthetic derivative of cholestane, a saturated tetracyclic hydrocarbon. This compound is characterized by the presence of an ethylenedithio group at the 6th position of the cholestane structure. It has a molecular formula of C29H50S2 and a molecular weight of 462.839

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] typically involves the reaction of 5alpha-cholestane with ethylenedithio reagents under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of (5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The ethylenedithio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on cellular processes.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. Detailed studies on its mechanism of action are essential to understand its biological and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    5alpha-Cholestane: A saturated hydrocarbon with a similar tetracyclic structure but lacking the ethylenedithio group.

    Cholestane-3beta,5alpha,6beta-triol: A hydroxylated derivative of cholestane with different functional groups and biological activities.

Uniqueness

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] is unique due to the presence of the ethylenedithio group, which imparts distinct chemical properties and reactivity compared to other cholestane derivatives. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

17690-27-6

Molecular Formula

C29H50S2

Molecular Weight

462.839

IUPAC Name

(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2/'-1,3-dithiolane]

InChI

InChI=1S/C29H50S2/c1-20(2)9-8-10-21(3)23-12-13-24-22-19-29(30-17-18-31-29)26-11-6-7-15-28(26,5)25(22)14-16-27(23,24)4/h20-26H,6-19H2,1-5H3/t21-,22+,23-,24+,25+,26+,27-,28-/m1/s1

InChI Key

JDSZAEGZNJDHFY-CCDATYBZSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCCC5)C)SCCS4)C

Synonyms

6,6-Ethylenedithio-5α-cholestane

Origin of Product

United States

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